molecular formula C14H21N5O2S2 B2930597 N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide CAS No. 2380146-07-4

N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide

Cat. No. B2930597
CAS RN: 2380146-07-4
M. Wt: 355.48
InChI Key: GGCXNTVBCCNSNM-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4-amines are reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This is especially relevant in the context of developing a drug combination targeting energy metabolism .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, 3-amino-thiophene-2-carboxamides can be heated with triethyl orthoformate or formic acid to achieve the synthesis .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines and their derivatives is complex and varies based on the specific compound. For example, N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine was found to be the most active compound with ATP IC 50 values from 6 to 18 μM against all strains in the presence of Q203 .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, and an initial structure–activity-relationship (SAR) of 13 compounds in three mycobacterial strains has been reported . All compounds displayed activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor .

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidin-4-amines involves the inhibition of Cyt-bd in Mycobacterium tuberculosis . This makes them an attractive target for drug development, especially in the context of developing a drug combination targeting energy metabolism .

Future Directions

The future directions in the research of thieno[3,2-d]pyrimidin-4-amines and their derivatives could involve further exploration of their inhibitory effects on Cyt-bd in Mycobacterium tuberculosis . This could potentially lead to the development of new drug combinations targeting energy metabolism in this bacterium .

properties

IUPAC Name

N,N-dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S2/c1-18(2)23(20,21)19-6-3-11(4-7-19)9-15-14-13-12(5-8-22-13)16-10-17-14/h5,8,10-11H,3-4,6-7,9H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCXNTVBCCNSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-[({thieno[3,2-d]pyrimidin-4-yl}amino)methyl]piperidine-1-sulfonamide

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